molecular formula C19H17FN2O3S B11154732 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11154732
M. Wt: 372.4 g/mol
InChI Key: FEIXSWKBXWMDIN-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with fluoro, methoxy, and methyl groups

Preparation Methods

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: Fluoro, methoxy, and methyl groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its ability to modulate specific biological targets.

    Industry: It may be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of substituents and structural features. Similar compounds include:

    4-Bromo-2-(2-fluoro-3-methoxyphenyl)thiazole: This compound shares the thiazole ring and fluoro-methoxy substitution but differs in other substituents.

    2-(2-fluoro-3-methoxyphenyl)butan-2-ol: This compound has a similar fluoro-methoxy substitution but lacks the thiazole ring and carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(18(23)21-12-6-4-7-13(10-12)24-2)22-19(26-11)16-14(20)8-5-9-15(16)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

FEIXSWKBXWMDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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